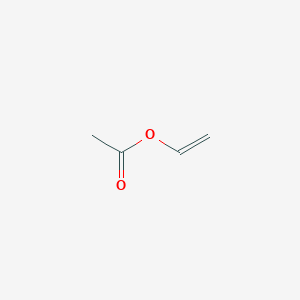![molecular formula C12H22FNO B146132 Pyrrolidine, 1-(2-fluoro-3-methyl-1-oxopentyl)-2,5-dimethyl-, [2R-[1(2S*,3S*),2alpha,5beta]]-(9CI) CAS No. 136734-69-5](/img/structure/B146132.png)
Pyrrolidine, 1-(2-fluoro-3-methyl-1-oxopentyl)-2,5-dimethyl-, [2R-[1(2S*,3S*),2alpha,5beta]]-(9CI)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pyrrolidine, 1-(2-fluoro-3-methyl-1-oxopentyl)-2,5-dimethyl-, [2R-[1(2S*,3S*),2alpha,5beta]]-(9CI) is a chemical compound that has gained significant attention in scientific research. It is commonly referred to as FMPD or Fluoromethylpyrrolidine. FMPD is a chiral compound that has two enantiomers, with the (2R)-enantiomer being the most biologically active.
作用機序
FMPD exerts its biological effects by binding to specific enzymes and proteins, thereby inhibiting their activity. The (Pyrrolidine, 1-(2-fluoro-3-methyl-1-oxopentyl)-2,5-dimethyl-, [2R-[1(2S*,3S*),2alpha,5beta]]-(9CI))-enantiomer of FMPD has been shown to bind specifically to the active site of DPP-4, preventing its activity. This inhibition leads to an increase in the levels of incretin hormones, which play a key role in glucose homeostasis.
生化学的および生理学的効果
FMPD has been shown to have a range of biochemical and physiological effects. In addition to its inhibitory effects on DPP-4, FMPD has been shown to have anti-inflammatory effects. It has also been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes.
実験室実験の利点と制限
FMPD has several advantages for use in laboratory experiments. It is a potent and selective inhibitor of specific enzymes and proteins, making it an ideal tool for studying their function. FMPD is also relatively easy to synthesize and can be obtained in large quantities. However, FMPD has some limitations. It is a chiral compound, and the (Pyrrolidine, 1-(2-fluoro-3-methyl-1-oxopentyl)-2,5-dimethyl-, [2R-[1(2S*,3S*),2alpha,5beta]]-(9CI))-enantiomer is the most biologically active. Therefore, care must be taken to ensure that the correct enantiomer is used in experiments. Additionally, FMPD has not been extensively studied in humans, and its safety and potential side effects are not well understood.
将来の方向性
There are several future directions for research on FMPD. One area of interest is the development of FMPD analogs with improved potency and selectivity for specific enzymes and proteins. Another area of interest is the study of FMPD in human subjects, to better understand its safety and potential therapeutic applications. Finally, FMPD may have applications in the development of new treatments for diabetes and other metabolic disorders.
合成法
The synthesis of FMPD involves the reaction of 2-fluoro-3-methyl-1-oxopentane with pyrrolidine in the presence of a strong base. The reaction results in the formation of two enantiomers, with the (Pyrrolidine, 1-(2-fluoro-3-methyl-1-oxopentyl)-2,5-dimethyl-, [2R-[1(2S*,3S*),2alpha,5beta]]-(9CI))-enantiomer being the desired product. The synthesis of FMPD is relatively straightforward and can be achieved using standard laboratory equipment.
科学的研究の応用
FMPD has been used extensively in scientific research as a tool to study the function of specific proteins and enzymes. It has been shown to be a potent inhibitor of the enzyme dipeptidyl peptidase-4 (DPP-4), which plays a key role in glucose homeostasis. FMPD has also been used to study the function of other enzymes, such as protein tyrosine phosphatases and serine/threonine phosphatases.
特性
CAS番号 |
136734-69-5 |
|---|---|
製品名 |
Pyrrolidine, 1-(2-fluoro-3-methyl-1-oxopentyl)-2,5-dimethyl-, [2R-[1(2S*,3S*),2alpha,5beta]]-(9CI) |
分子式 |
C12H22FNO |
分子量 |
215.31 g/mol |
IUPAC名 |
(2S,3S)-1-[(2R,5R)-2,5-dimethylpyrrolidin-1-yl]-2-fluoro-3-methylpentan-1-one |
InChI |
InChI=1S/C12H22FNO/c1-5-8(2)11(13)12(15)14-9(3)6-7-10(14)4/h8-11H,5-7H2,1-4H3/t8-,9+,10+,11-/m0/s1 |
InChIキー |
WJZJHPNNPHRHER-ZDCRXTMVSA-N |
異性体SMILES |
CC[C@H](C)[C@@H](C(=O)N1[C@@H](CC[C@H]1C)C)F |
SMILES |
CCC(C)C(C(=O)N1C(CCC1C)C)F |
正規SMILES |
CCC(C)C(C(=O)N1C(CCC1C)C)F |
同義語 |
Pyrrolidine, 1-(2-fluoro-3-methyl-1-oxopentyl)-2,5-dimethyl-, [2R-[1(2S*,3S*),2alpha,5beta]]- (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(2S)-3-(4-chlorophenoxy)-2-hydroxy-2-methyl-N-[4-nitro-3-(trifluoromethyl)phenyl]propanamide](/img/structure/B146049.png)
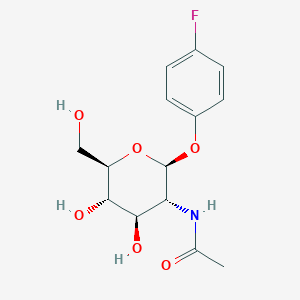
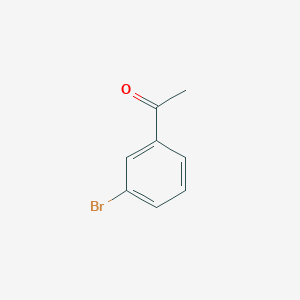
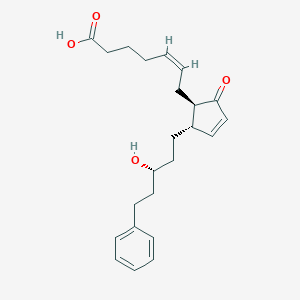
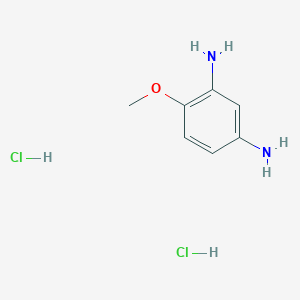
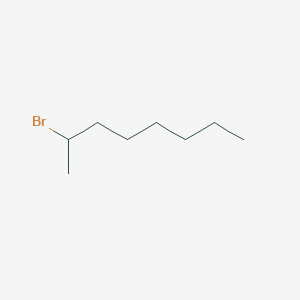
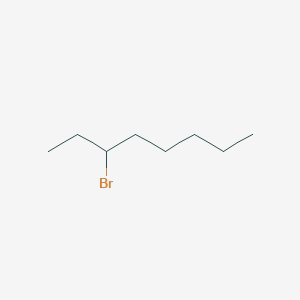
![2-[4-(4-Butylthiazol-2-yl)phenyl]propanoic acid](/img/structure/B146062.png)
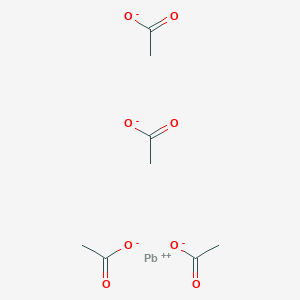
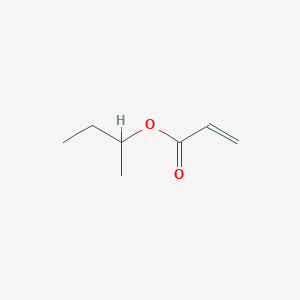
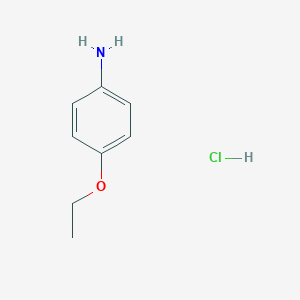
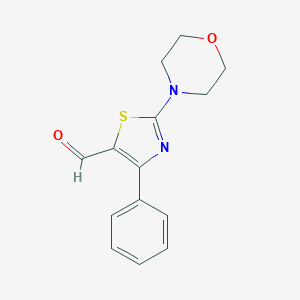
![2-butyl-4-methyl-6,7,8,8a-tetrahydro-4H-pyrrolo[2,1-d][1,3,5]dithiazine](/img/structure/B146074.png)
